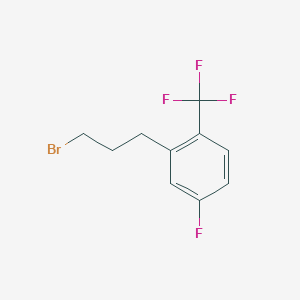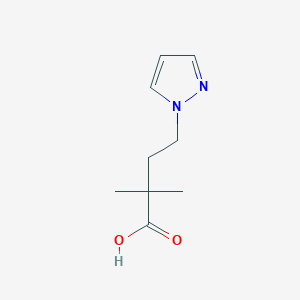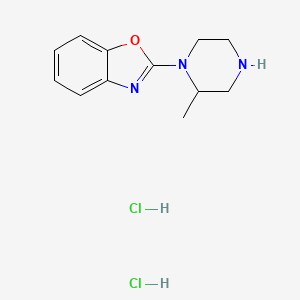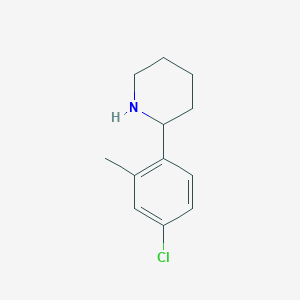
4-(2-(Benzyloxy)phenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Benzyloxy)phenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a benzyloxy group attached to the phenyl ring, which is further connected to the pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 2-(benzyloxy)phenyl hydrazine. This can be achieved by reacting 2-(benzyloxy)benzaldehyde with hydrazine hydrate under reflux conditions.
Cyclization to Form Pyrazole: The intermediate is then subjected to cyclization with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
4-(2-(Benzyloxy)phenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
4-(2-(Benzyloxy)phenyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological pathways and interactions.
作用機序
The mechanism of action of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)phenol: Similar in structure but lacks the pyrazole ring.
2-(Benzyloxy)benzaldehyde: Contains the benzyloxy group but has an aldehyde functional group instead of the pyrazole ring.
1-Phenyl-3-(2-(benzyloxy)phenyl)urea: Contains both the benzyloxy and phenyl groups but has a urea linkage instead of the pyrazole ring.
Uniqueness
4-(2-(Benzyloxy)phenyl)-1H-pyrazole is unique due to the presence of both the benzyloxy group and the pyrazole ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
4-(2-phenylmethoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)12-19-16-9-5-4-8-15(16)14-10-17-18-11-14/h1-11H,12H2,(H,17,18) |
InChIキー |
OAUOILZPCRNHIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)



![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)





![rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)



